![molecular formula C26H23BrN2O4S B2637075 N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476626-45-6](/img/structure/B2637075.png)
N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide
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Description
N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide, also known as BBS, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Brominated Compounds
The synthesis of brominated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in the development of pharmaceuticals, including anti-inflammatory and analgesic materials. This area of research emphasizes the importance of developing practical synthesis methods for brominated intermediates, which are key components in the manufacture of various drugs (Qiu et al., 2009).
Drug Discovery and Pharmacology
Research on benzamides and acetamides, especially in the context of novel synthetic opioids, highlights the ongoing efforts in drug discovery and pharmacology to identify compounds with specific receptor agonist activities. This research field explores the chemistry and pharmacology of these compounds to address issues related to drug abuse and to develop new therapeutic agents (Sharma et al., 2018).
Advanced Oxidation Processes
The degradation of pharmaceutical compounds and the study of their by-products through advanced oxidation processes (AOPs) are crucial for environmental safety and pharmaceutical development. Research in this domain aims to understand the degradation pathways, by-products, and their biotoxicity, which is essential for assessing the environmental impact of pharmaceuticals and developing safer compounds (Qutob et al., 2022).
Synthetic Organic Chemistry
The development of synthetic methods based on N-Ar axis chemistry for producing N-acylation reagents showcases the advancement in synthetic organic chemistry. This research area is pivotal for creating compounds with specific functional groups, which are essential for the development of pharmaceuticals, materials science, and chemical biology (Kondo & Murakami, 2001).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O4S/c1-3-16-29(17-4-2)34(32,33)22-13-10-20(11-14-22)26(31)28-24-15-12-21(27)18-23(24)25(30)19-8-6-5-7-9-19/h3-15,18H,1-2,16-17H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNZLDYWATGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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